REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.N1C=CC=CC=1.[NH2:14][CH2:15][CH2:16][CH2:17][NH2:18]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:14][CH2:15][CH2:16][CH2:17][NH2:18]
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
53.5 mL
|
Type
|
reactant
|
Smiles
|
NCCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under nitrogen for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
the resulting residue was treated with THF (150 mL)
|
Type
|
CUSTOM
|
Details
|
to yield a white precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with additional THF (100 mL)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
afforded an orange oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |